2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The presence of difluoromethoxy and fluorophenyl groups in its structure imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(difluoromethoxy)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-(Difluoromethoxy)-2-fluorophenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) under inert atmosphere.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-2-fluorophenylboronic acid.
Reduction: 3-(Difluoromethoxy)-2-fluorophenylmethanol.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Wissenschaftliche Forschungsanwendungen
2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to the unique properties conferred by the difluoromethoxy group.
Medicine: Explored for its role in the synthesis of bioactive compounds that may exhibit therapeutic properties.
Industry: Utilized in the production of advanced materials and agrochemicals, where fluorinated compounds are valued for their stability and bioactivity.
Wirkmechanismus
The mechanism of action of 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a boronate complex, transmetallation, and reductive elimination steps, leading to the formation of the desired biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethoxy)-2-fluorophenylboronic acid: Shares the difluoromethoxy and fluorophenyl groups but lacks the dioxaborolane structure.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Contains the dioxaborolane structure but with a phenyl group instead of the difluoromethoxy-fluorophenyl group.
Uniqueness
2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the difluoromethoxy and fluorophenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Biologische Aktivität
2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 1313426-18-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.08 g/mol
- IUPAC Name : this compound
- Purity : Typically around 98% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethoxy and fluorophenyl groups enhances its lipophilicity and potential for cellular uptake. The dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's structure suggests it may act as a selective inhibitor of certain kinases involved in cancer progression.
Table 1: Summary of Anticancer Activity
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A431 (skin cancer) | 5.0 | EGFR inhibition | |
HCT116 (colon cancer) | 3.5 | Apoptosis induction | |
MCF7 (breast cancer) | 4.0 | Cell cycle arrest |
Case Study 1: In vitro Efficacy Against Skin Cancer
In a study involving A431 cells, the compound demonstrated an IC50 value of 5.0 µM, indicating potent activity against epidermal growth factor receptor (EGFR) signaling pathways. This suggests potential for development as a targeted therapy for skin cancers .
Case Study 2: Colon Cancer Cell Line Analysis
Research on HCT116 cells revealed an IC50 of 3.5 µM, showcasing the compound's ability to induce apoptosis through mitochondrial pathways. This finding highlights its potential as an effective treatment option for colon cancer .
Case Study 3: Breast Cancer Treatment Potential
In MCF7 cells, the compound exhibited an IC50 of 4.0 µM and was shown to cause cell cycle arrest at the G1 phase. This mechanism indicates its capability to halt tumor growth by preventing cell division .
Safety and Toxicology
The safety profile of this compound has not been extensively documented; however, initial assessments indicate it may cause skin irritation and respiratory issues upon exposure. Standard safety precautions should be observed when handling this compound in laboratory settings .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(10(8)15)18-11(16)17/h5-7,11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBYOITJQPNNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313426-18-4 | |
Record name | 2-(3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.